![molecular formula C14H12ClF3N2 B13232591 3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine](/img/structure/B13232591.png)
3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine is a chemical compound with the molecular formula C14H12ClF3N2 It is a member of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine typically involves the reaction of 6-trifluoromethylpyridazin-3(2H)-one with appropriate chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions . The reaction proceeds through the formation of an intermediate, which is subsequently treated with 4-(propan-2-yl)phenylboronic acid in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar in structure but lacks the 4-(propan-2-yl)phenyl group.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group but differs in its functional groups and reactivity.
Uniqueness
3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine is unique due to the presence of both the trifluoromethyl and 4-(propan-2-yl)phenyl groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H12ClF3N2 |
|---|---|
Molecular Weight |
300.70 g/mol |
IUPAC Name |
3-chloro-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C14H12ClF3N2/c1-8(2)9-3-5-10(6-4-9)12-7-11(14(16,17)18)13(15)20-19-12/h3-8H,1-2H3 |
InChI Key |
IUHKLFRDYBGYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13232508.png)

![Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13232513.png)
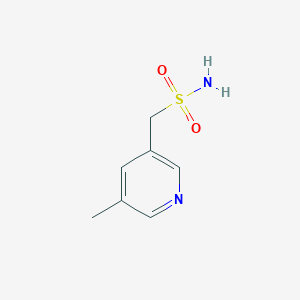
![Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate](/img/structure/B13232521.png)
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid](/img/structure/B13232527.png)
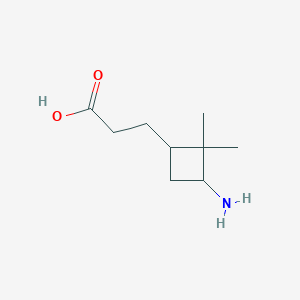
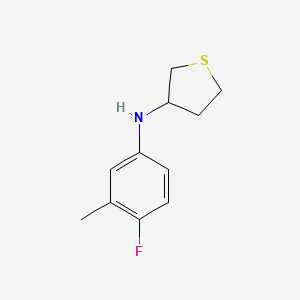
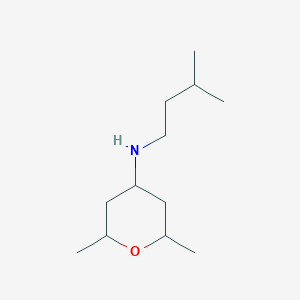
amine](/img/structure/B13232535.png)

![2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide](/img/structure/B13232556.png)
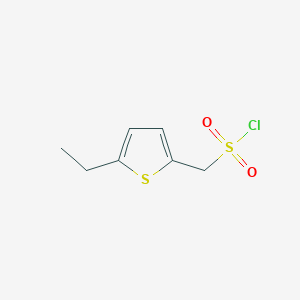
![1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol](/img/structure/B13232586.png)
